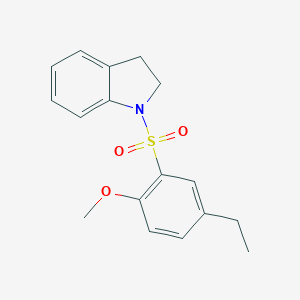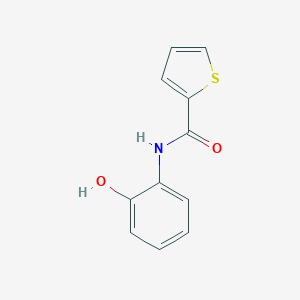
N-(2-hydroxyphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)thiophene-2-carboxamide, also known as TPCA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses.
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)thiophene-2-carboxamide has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, this compound has shown promising results in inhibiting the growth and metastasis of several types of cancer cells, including pancreatic, breast, and lung cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In inflammation and autoimmune disorders, this compound has been found to suppress the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound has also been shown to alleviate symptoms in animal models of rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
N-(2-hydroxyphenyl)thiophene-2-carboxamide selectively inhibits the NF-κB pathway by targeting the kinase activity of inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune responses, cell survival, and proliferation. By inhibiting the NF-κB pathway, this compound can modulate various cellular processes and reduce inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest, apoptosis, and autophagy, which are mechanisms of cell death. This compound also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
In inflammation and autoimmune disorders, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages and other immune cells. This compound also inhibits the activation and differentiation of T cells, which are key players in autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for specific modulation of this pathway without affecting other cellular processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. This compound can also induce off-target effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
N-(2-hydroxyphenyl)thiophene-2-carboxamide has several potential future directions for research and development. One direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Another direction is to investigate the combination of this compound with other drugs or therapies to enhance its efficacy and reduce side effects. This compound can also be used as a tool compound to study the NF-κB pathway and its role in various cellular processes. Finally, this compound can be further evaluated in preclinical and clinical studies for its therapeutic potential in cancer, inflammation, and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyphenyl)thiophene-2-carboxamide involves the reaction of 2-aminothiophene with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 267-269°C. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Formule moléculaire |
C11H9NO2S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
N-(2-hydroxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H9NO2S/c13-9-5-2-1-4-8(9)12-11(14)10-6-3-7-15-10/h1-7,13H,(H,12,14) |
Clé InChI |
XEEJLVCDQOBGQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)O |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



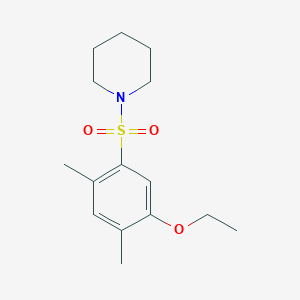
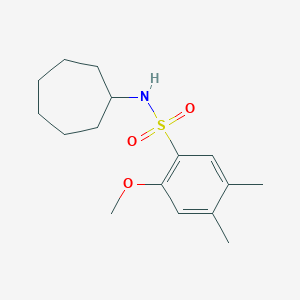
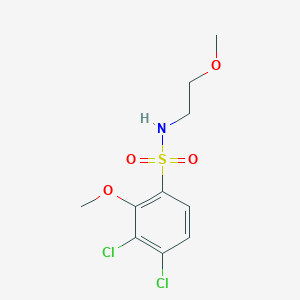
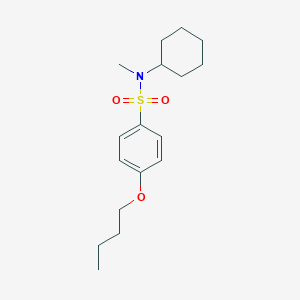
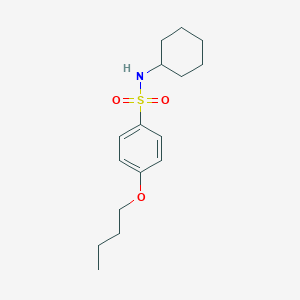
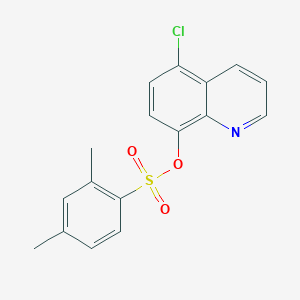
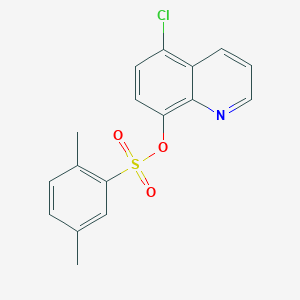
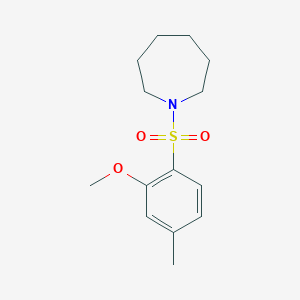
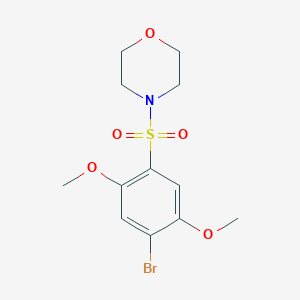
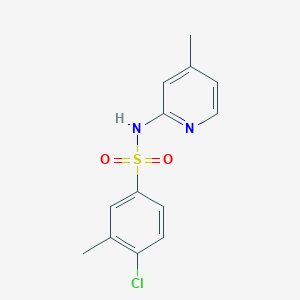
![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
